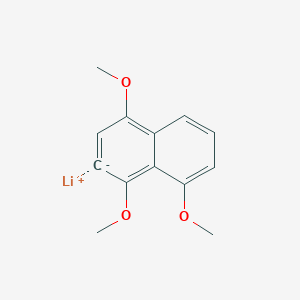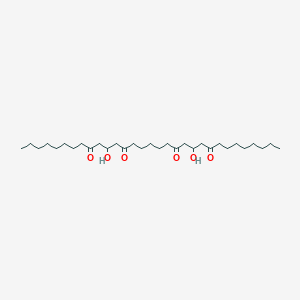
11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone is a complex organic compound characterized by its unique structure and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:
Oxidation Reactions: Utilizing strong oxidizing agents to introduce hydroxyl groups at specific positions.
Condensation Reactions: Combining smaller molecules to form the larger tetrone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of hydrogen atoms with other functional groups using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketones, while reduction reactions may produce diols.
Wissenschaftliche Forschungsanwendungen
11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Signaling Pathways: Affecting pathways such as the MAPK/ERK signaling pathway.
Interacting with Cellular Components: Altering the function of cellular membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone: A compound with a similar tetrone structure but different functional groups.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: Another tetrone compound used in organic electronics.
Eigenschaften
CAS-Nummer |
91743-74-7 |
|---|---|
Molekularformel |
C31H56O6 |
Molekulargewicht |
524.8 g/mol |
IUPAC-Name |
11,21-dihydroxyhentriacontane-9,13,19,23-tetrone |
InChI |
InChI=1S/C31H56O6/c1-3-5-7-9-11-14-18-26(32)22-30(36)24-28(34)20-16-13-17-21-29(35)25-31(37)23-27(33)19-15-12-10-8-6-4-2/h30-31,36-37H,3-25H2,1-2H3 |
InChI-Schlüssel |
XNTVQZKCGJKPPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)CC(CC(=O)CCCCCC(=O)CC(CC(=O)CCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


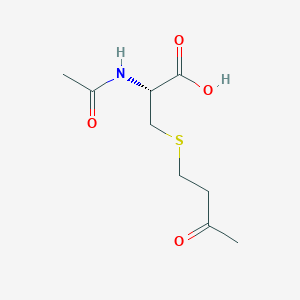
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
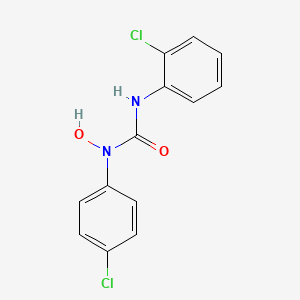
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
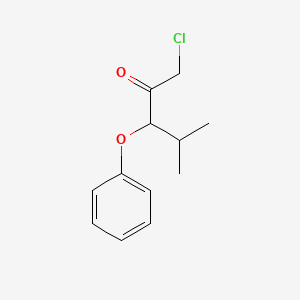
![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
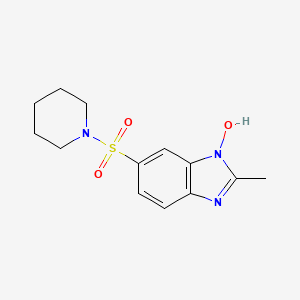
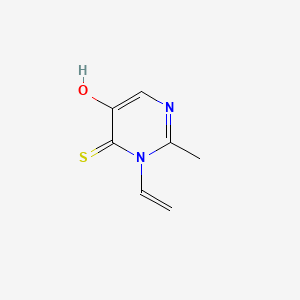
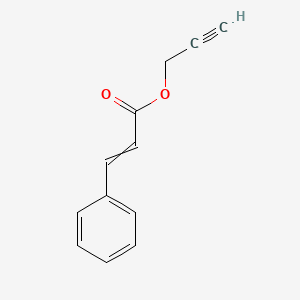

![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)

